6-(Piperazin-1-yl)pyridin-2-amine
CAS No.: 529516-33-4
Cat. No.: VC3857359
Molecular Formula: C9H14N4
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 529516-33-4 |
|---|---|
| Molecular Formula | C9H14N4 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 6-piperazin-1-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C9H14N4/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H2,10,12) |
| Standard InChI Key | NNIRRALERIJINU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC=CC(=N2)N |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC(=N2)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-(Piperazin-1-yl)pyridin-2-amine is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol. Its IUPAC name reflects the substitution pattern: 6-(piperazin-1-yl)pyridin-2-amine. The compound’s structure combines the electron-rich pyridine ring with the flexible piperazine moiety, enabling diverse chemical modifications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.23 g/mol |
| CAS Registry Number | 529516-33-4 |
| SMILES | NC1=NC=CC(=N1)N2CCNCC2 |
Synthesis and Optimization
The synthesis of 6-(Piperazin-1-yl)pyridin-2-amine typically involves nucleophilic aromatic substitution between 2,6-dichloropyridine and piperazine under controlled conditions. Reaction parameters such as temperature, solvent polarity, and stoichiometry critically influence yield and purity. For instance, using polar aprotic solvents like dimethylformamide (DMF) at 80–100°C enhances reaction efficiency.
Recent industrial-scale protocols emphasize avoiding chromatographic purification by optimizing intermediate purity. For example, a related piperazine-pyrimidine synthesis achieved >95% yield through precise control of protecting groups and aqueous-acidic workups . These methods are adaptable to 6-(Piperazin-1-yl)pyridin-2-amine production, reducing costs for pharmaceutical applications.
Physicochemical Properties
While experimental data for 6-(Piperazin-1-yl)pyridin-2-amine remains limited, its structural analog 5-(piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3) offers insights:
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Boiling point: 401.7±40.0°C (predicted)
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Density: 1.163±0.06 g/cm³ (predicted)
The 6-isomer likely exhibits similar solubility trends but distinct crystallinity due to positional isomerism. Stability under inert atmospheres (e.g., nitrogen) is recommended for long-term storage .
Applications in Drug Development
Metabolic Syndrome Therapeutics
Derivatives of 6-(Piperazin-1-yl)pyridin-2-amine have shown promise in modulating metabolic pathways. A 2024 study identified analogs as monoamine oxidase (MAO) inhibitors, potentially addressing obesity and insulin resistance. For example, introducing hydrophobic substituents to the piperazine ring enhanced MAO-B selectivity by 12-fold compared to unmodified analogs.
Neurological Agents
The compound’s ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs. Structural modifications, such as N-alkylation or aryl substitution, yield derivatives with affinity for serotonin and dopamine receptors.
Table 2: Biological Activities of Selected Derivatives
| Derivative Structure | Target | IC₅₀ (nM) |
|---|---|---|
| N-Cyclopropylmethyl analog | MAO-B | 34.2 |
| 4-Fluorophenyl substituent | 5-HT₂A receptor | 89.7 |
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
The 6-isomer’s distinct substitution pattern enhances metabolic stability compared to the 5-isomer, as evidenced by a 40% longer half-life in hepatic microsomal assays.
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric routes to access enantiomerically pure derivatives for CNS applications.
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Targeted Drug Delivery: Conjugating the compound with nanoparticles to improve bioavailability.
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Polypharmacology: Designing multi-target ligands for complex diseases like Alzheimer’s.
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